

In-Depth Spectroscopic Analysis of Phyllostine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for **Phyllostine**, a naturally occurring epoxyquinone. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental protocols for its analysis, and provides visualizations of the analytical workflow.

Phyllostine: Structure and Properties

Phyllostine is a natural product first isolated from the fungus Phyllosticta sp.[1]. Its structure has been confirmed through total synthesis.

Molecular Formula: C7H6O4

• Molecular Weight: 154.12 g/mol

• IUPAC Name: (1R,6S)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, predicted ¹³C NMR, and Mass Spectrometry analysis of **Phyllostine**.



¹H NMR Spectroscopic Data

The proton NMR spectrum of **Phyllostine** exhibits characteristic signals corresponding to its unique epoxyquinone structure. The data presented below is interpreted from the original isolation literature[1].

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~6.8	Singlet	1H	Olefinic Proton
~4.3	Singlet	2H	-CH₂OH
~3.6	Singlet	2H	Epoxide Protons
~2.5 (broad)	Singlet	1H	-OH

Predicted ¹³C NMR Spectroscopic Data

Note: The ¹³C NMR data for **Phyllostine** was not reported in the original isolation paper. The following data is a predicted spectrum based on the known structure and established chemical shift ranges for the functional groups present. This serves as a guide for expected resonances.

Chemical Shift (δ) ppm	Assignment
~195-205	C=O (Ketone)
~140-150	C=C (Olefinic)
~125-135	C=C (Olefinic)
~60-65	-CH ₂ OH
~50-55	C-O-C (Epoxide)

Mass Spectrometry (MS) Data

The mass spectrum of **Phyllostine** provides key information about its molecular weight and fragmentation pattern. The following data is based on the original characterization[1].



m/z	Relative Intensity	Assignment
154	Moderate	[M] ⁺ (Molecular Ion)
126	High (Base Peak)	[M - CO]+
97	Moderate	[M - (2CO + H)]+
69	Moderate	[97 - CO] ⁺

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of **Phyllostine**.

Isolation and Purification of Phyllostine

This protocol is adapted from the original isolation procedure[1].

- Culture and Extraction: Phyllosticta sp. is cultured on a suitable medium (e.g., potatodextrose). The culture filtrate is extracted with an organic solvent such as ethyl ether.
- Chromatographic Separation: The crude extract is concentrated and subjected to silica gel column chromatography.
- Elution: The column is eluted with a solvent system of increasing polarity, for example, a chloroform-methanol mixture.
- Fraction Monitoring: Fractions are monitored by thin-layer chromatography (TLC) and visualized using an appropriate staining reagent (e.g., phenol reagent).
- Crystallization: Fractions containing **Phyllostine** are combined, concentrated, and the compound is crystallized from a suitable solvent like chloroform.

NMR Spectroscopic Analysis

The following is a standard protocol for the acquisition of NMR spectra for a natural product like **Phyllostine**.



- Sample Preparation: A 5-10 mg sample of pure **Phyllostine** is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- 1H NMR Acquisition:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - Pulse Sequence: A standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- 13C NMR Acquisition:
 - Spectrometer: A 100 MHz or higher field NMR spectrometer.
 - Pulse Sequence: A standard proton-decoupled pulse sequence.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard.

Mass Spectrometric Analysis

This protocol outlines a typical procedure for obtaining an electron ionization (EI) mass spectrum.

• Sample Introduction: A small amount of the pure sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography



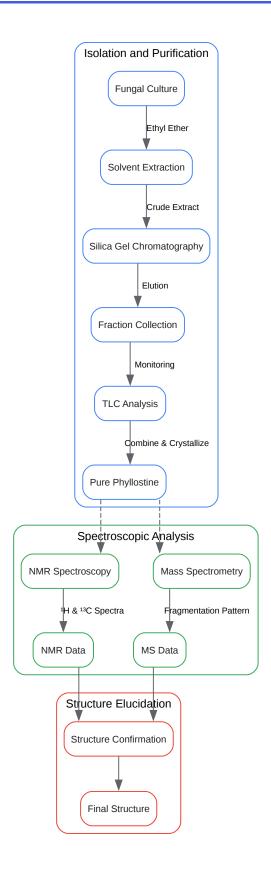
(GC-MS).

- Ionization: The sample is ionized using a standard electron ionization source (typically 70 eV).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their relative abundance is recorded.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate key workflows in the analysis of **Phyllostine**.

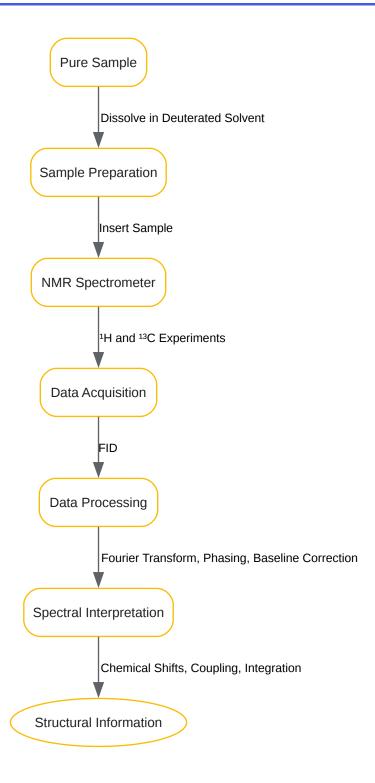




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Caption: Experimental workflow for the isolation and spectroscopic analysis of **Phyllostine**.

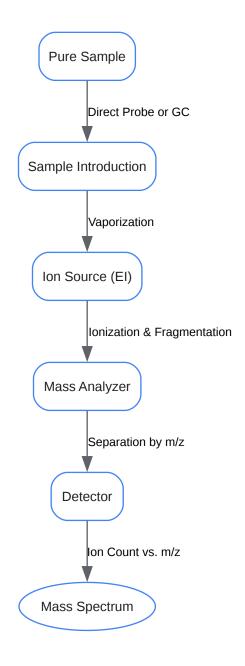




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Caption: A generalized workflow for NMR data acquisition and analysis.





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Caption: A simplified workflow for Mass Spectrometry analysis using Electron Ionization (EI).

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References



- 1. tandfonline.com [tandfonline.com]
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